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Compound of Interest

Compound Name: Antibacterial agent 203

Cat. No.: B12377927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Telacebec (Q203) is a pioneering, first-in-class oral antibacterial agent under clinical

development for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and

extensively drug-resistant (XDR) strains. As an imidazopyridine amide, Telacebec introduces a

novel mechanism of action by specifically targeting the cytochrome bc1 complex (QcrB) of

Mycobacterium tuberculosis, a critical component of the electron transport chain. This inhibition

disrupts the bacterium's ability to generate adenosine triphosphate (ATP), leading to cell death.

This technical guide provides a comprehensive overview of Telacebec, consolidating key

quantitative data, detailing experimental methodologies, and visualizing its mechanism of

action and development workflow.
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Parameter Description

Compound Name Telacebec (Q203)

Antibiotic Class Imidazopyridine amide[1]

Primary Indication
Tuberculosis (including MDR-TB and XDR-TB)

[2][3]

Mechanism of Action

Inhibition of the QcrB subunit of the cytochrome

bc1 complex, blocking oxidative phosphorylation

and ATP synthesis[2][4]

Development Status Has completed Phase 2a clinical trials[2][5]

Mechanism of Action
Telacebec exerts its bactericidal effect by targeting the respiratory chain of Mycobacterium

tuberculosis. Specifically, it binds to the QcrB subunit of the cytochrome bc1:aa3 supercomplex

(Complex III), which is essential for the transfer of electrons from menaquinol to cytochrome c.

[4][6] This binding event blocks the quinol oxidation (Qp) site, effectively halting the electron

transport chain.[7] The disruption of this process prevents the generation of a proton motive

force across the mycobacterial inner membrane, which is necessary for ATP synthase to

produce ATP. The resulting depletion of intracellular ATP leads to the death of the bacterial cell.

[1]

Figure 1: Telacebec's inhibition of the cytochrome bc1 complex disrupts the electron transport
chain.

Quantitative Data
In Vitro Activity
Telacebec demonstrates potent activity against both drug-susceptible and drug-resistant strains

of M. tuberculosis.
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Strain/Condition MIC Value Reference

M. tuberculosis H37Rv (in

culture broth)
MIC₅₀: 2.7 nM [8]

M. tuberculosis H37Rv (inside

macrophages)
MIC₅₀: 0.28 nM [8]

Isoniazid, Rifampicin, and

Fluoroquinolone-resistant M.

tuberculosis strains

MIC: 3.0 - 7.4 nM [1]

M. ulcerans MIC: 0.000075 - 0.00015 µg/ml

M. tuberculosis (in combination

with Aurachin D)
MIC: 1.25 nM (for Q203) [9]

In Vivo Efficacy (Murine Models)
Studies in mouse models of tuberculosis have demonstrated the in vivo efficacy of Telacebec.

Model Dosage Outcome Reference

Acute mouse model 10 mg/kg
>90% reduction in

bacterial load
[8]

Chronic infection

model
< 1 mg/kg Efficacious [3]

M. ulcerans footpad

model

2-10 mg/kg (for 1

week)

Culture negative 4

weeks post-treatment

M. ulcerans footpad

model

5 mg/kg (with

Rifapentine or

Bedaquiline, twice

weekly for 8 weeks)

Sterilizing activity,

prevented relapse
[10]

Clinical Pharmacokinetics (Phase 1 Studies)
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Phase 1 clinical trials in healthy adult subjects have characterized the pharmacokinetic profile

of Telacebec.

Table 3a: Single Ascending Dose (SAD) Study - Fasted State[8][11]

Dose Cₘₐₓ (ng/mL) Tₘₐₓ (h) AUC (ng·h/mL) t₁/₂ (h)

10 mg 18.0 2.0 - 3.5 160.79 (AUCinf) -

100 mg 108.6 2.0 - 3.5 - 21.13

800 mg 276.0 2.0 - 3.5 6116.62 (AUCinf) 150.79

Table 3b: Food Effect (100 mg Dose)[8][11]

Condition Cₘₐₓ (ng/mL) Tₘₐₓ (h)

Fasted 108.6 2.0 - 3.5

Fed (High-Fat Meal) 435.0 4.5

Table 3c: Multiple Ascending Dose (MAD) Study - 14 Days[12][13]

Dose Cₘₐₓ (ng/mL) AUCτ (ng·h/mL) Accumulation Fold

20 mg 76.43 538.94 1.9 - 3.1

320 mg 1502.33 10,098.47 1.9 - 3.1

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the

visible growth of a microorganism after overnight incubation. For M. tuberculosis, this is

typically determined using broth microdilution or agar dilution methods.

Methodology (Broth Microdilution):
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Medium Preparation: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid,

albumin, dextrose, catalase) is commonly used.

Inoculum Preparation: A suspension of M. tuberculosis is prepared from a fresh culture. The

turbidity is adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final

inoculum concentration of approximately 10⁵ CFU/mL in the test wells.

Drug Dilution: Telacebec is serially diluted (typically two-fold) in the broth medium across the

wells of a 96-well microtiter plate.

Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing

the drug dilutions. The plate is sealed and incubated at 37°C.

Reading Results: Growth is assessed visually after a defined incubation period (e.g., 14-21

days). The MIC is recorded as the lowest drug concentration in which no visible growth is

observed.

In Vivo Efficacy in Murine Tuberculosis Model
Principle: To evaluate the bactericidal and sterilizing activity of Telacebec in a living organism, a

mouse model of chronic tuberculosis infection is utilized.

Methodology:

Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis

H37Rv to establish a pulmonary infection.

Treatment Initiation: After a set period to allow the infection to become established (e.g., 24

days), treatment is initiated.

Drug Administration: Telacebec is administered orally via gavage, typically once daily, five

days a week, at various doses. Control groups may receive the vehicle or standard-of-care

drugs (e.g., isoniazid, rifampin).

Assessment of Bacterial Load: At specified time points during and after treatment, cohorts of

mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and

serial dilutions are plated on Middlebrook 7H11 agar.
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Outcome Measurement: After 3-4 weeks of incubation, colony-forming units (CFU) are

counted to determine the bacterial load in each organ. Efficacy is measured by the reduction

in log₁₀ CFU compared to untreated controls. Relapse studies involve holding treated mice

for a period post-treatment before assessing CFU to determine sterilizing activity.

Cytochrome bc1 Complex Activity Assay
Principle: The inhibitory effect of Telacebec on its target can be quantified by measuring the

enzymatic activity of the cytochrome bc1 complex. This is often done by monitoring the

reduction of a substrate or oxygen consumption.

Methodology (Oxygen Consumption Assay):

Preparation of Vesicles: Inverted membrane vesicles are prepared from M. tuberculosis or a

model organism like M. smegmatis to make the cytochrome bc1 complex accessible.

Assay Buffer: A suitable reaction buffer (e.g., MOPS buffer with NaCl and a detergent like

LMNG) is prepared.

Inhibition Step: The membrane vesicles are pre-incubated with varying concentrations of

Telacebec (or a vehicle control) for a set period (e.g., 20 minutes at 25°C).

Reaction Initiation: The reaction is initiated by adding a reduced menaquinone analog

substrate, such as 2,3-Dimethyl-1,4-naphthohydroquinone (DMNQH₂).

Measurement: Oxygen consumption is monitored using a Clark-type oxygen electrode. The

rate of oxygen reduction is calculated from the resulting curve.

Data Analysis: The inhibition rate is calculated by comparing the oxygen consumption rate in

the presence of Telacebec to the control. The IC₅₀ (the concentration of inhibitor required to

reduce the enzyme activity by 50%) can then be determined.

Drug Development and Clinical Trial Workflow
The development of Telacebec follows a structured pathway from discovery to clinical

application.
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Figure 2: The clinical development pathway for Telacebec (Q203).

Conclusion
Telacebec (Q203) represents a significant advancement in the field of antibacterial research,

particularly for tuberculosis. Its novel mechanism of action, potent in vitro and in vivo activity

against drug-resistant strains, and favorable pharmacokinetic profile underscore its potential as

a cornerstone of future TB treatment regimens. The data and methodologies presented in this

guide offer a technical foundation for researchers and drug development professionals working

to combat the global health threat of tuberculosis. Further clinical investigation in combination

regimens will be critical to fully realize the therapeutic promise of this innovative compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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